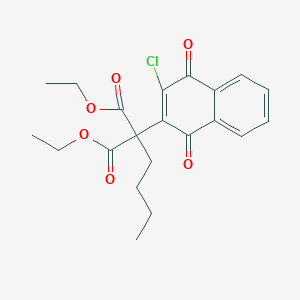
Diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIETHYL 2-BUTYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE is a complex organic compound with a unique structure that includes a naphthalene ring substituted with a chlorine atom and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-BUTYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the naphthalene derivative: The starting material, 2-naphthol, undergoes chlorination to introduce a chlorine atom at the 3-position, forming 3-chloro-2-naphthol.
Oxidation: The 3-chloro-2-naphthol is then oxidized to form 3-chloro-1,4-naphthoquinone.
Esterification: The 3-chloro-1,4-naphthoquinone is reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the final product, 1,3-DIETHYL 2-BUTYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-BUTYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-DIETHYL 2-BUTYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-BUTYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-DIETHYL 2-BUTYL-2-(3-BROMO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE: Similar structure but with a bromine atom instead of chlorine.
1,3-DIETHYL 2-BUTYL-2-(3-METHYL-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1,3-DIETHYL 2-BUTYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where chlorine’s properties are advantageous.
Properties
Molecular Formula |
C21H23ClO6 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
diethyl 2-butyl-2-(3-chloro-1,4-dioxonaphthalen-2-yl)propanedioate |
InChI |
InChI=1S/C21H23ClO6/c1-4-7-12-21(19(25)27-5-2,20(26)28-6-3)15-16(22)18(24)14-11-9-8-10-13(14)17(15)23/h8-11H,4-7,12H2,1-3H3 |
InChI Key |
OIQGWTIQTNUBOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















